Product packaging for Butyl 3-(3,4-dihydroxyphenyl)acrylate(Cat. No.:CAS No. 136944-10-0)

Butyl 3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B144858
CAS No.: 136944-10-0
M. Wt: 236.26 g/mol
InChI Key: DBBCBZIFZYILRL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(3,4-dihydroxyphenyl)acrylate, also known as butyl caffeate, is a caffeic acid ester derivative with the molecular formula C 13 H 16 O 4 and a molecular weight of 236.26 g/mol . This compound is structurally characterized by a caffeic acid backbone esterified with a butyl group, which enhances its lipophilicity and is a key determinant of its biological activity and research applications . In scientific research, butyl caffeate is primarily investigated for its potent antioxidant properties, demonstrated through its ability to effectively scavenge free radicals . This activity is largely attributed to the catechol (3,4-dihydroxyphenyl) moiety in its structure . Emerging studies also suggest it possesses anti-inflammatory properties by suppressing the production of inflammatory mediators in immune cells, positioning it as a candidate for research into conditions like arthritis and inflammatory bowel disease . Beyond therapeutic applications, its incorporation into polymer dispersions is explored in material science to enhance adhesive properties for use in pressure-sensitive adhesives or sealants . The compound is typically synthesized via acid-catalyzed esterification of caffeic acid with butanol . Predicted ADMET data indicates high human intestinal absorption and potential inhibition of several transporters and enzymes, including OATP1B1 and CYP2C9 . Compared to analogues like ethyl caffeate or the phenethyl ester (CAPE), the butyl ester offers a unique balance of properties for structure-activity relationship (SAR) studies . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B144858 Butyl 3-(3,4-dihydroxyphenyl)acrylate CAS No. 136944-10-0

Properties

IUPAC Name

butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCBZIFZYILRL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433816
Record name Butyl 3-(3,4-dihydroxyphenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-28-6
Record name Butyl 3-(3,4-dihydroxyphenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of caffeic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

Caffeic Acid+ButanolH2SO4Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water\text{Caffeic Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Caffeic Acid+ButanolH2​SO4​​Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced at the carbon-carbon double bond in the acrylate moiety. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Butyl 3-(3,4-dihydroxyphenyl)acrylate has the chemical formula C₁₃H₁₆O₄. Its structure features a butyl group attached to an acrylate backbone, which enhances its solubility and reactivity. The presence of the catechol moiety contributes to its antioxidant properties, making it a compound of interest in therapeutic research.

Antioxidant Applications

The antioxidant potential of butyl caffeate is one of its most studied aspects. Research indicates that it can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.

  • Case Study : A study demonstrated that butyl caffeate exhibited significant free radical scavenging activity in both cell cultures and animal models, suggesting its potential role in preventing neurodegenerative diseases and certain cancers.

Anti-inflammatory Properties

Emerging research suggests that butyl caffeate may possess anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators in immune cells.

  • Application : Its potential use in managing conditions such as arthritis and inflammatory bowel disease is currently being explored.

Material Science

This compound is also being investigated for applications in material science, particularly in the formulation of polymers.

  • Polymer Dispersions : Research indicates that incorporating 3,4-dihydroxyphenyl groups into polymer dispersions can enhance their adhesive properties. These dispersions can be utilized as pressure-sensitive adhesives or sealants .
Application Area Description Potential Benefits
AntioxidantsFree radical scavengingPrevents oxidative stress-related diseases
Anti-inflammatorySuppresses inflammatory mediatorsManagement of chronic inflammatory conditions
Polymer ScienceAdhesive formulationsImproved adhesion and stability

Cosmetic Applications

Due to its antioxidant properties, butyl caffeate is also being explored for use in cosmetic formulations.

  • Functionality : As an ingredient in skincare products, it may help protect skin cells from oxidative damage caused by environmental stressors.

Summary of Findings

The applications of this compound span across various fields due to its unique chemical properties. Its antioxidant and anti-inflammatory capabilities position it as a promising candidate for therapeutic applications, while its potential in material science opens avenues for innovative polymer formulations.

Mechanism of Action

The biological activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of butyl caffeate and its analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Density (g/cm³) Boiling Point (°C)
Butyl caffeate 22020-28-6 C₁₃H₁₆O₄ 236.264 Butyl ester of caffeic acid N/A N/A
Ethyl caffeate 102-37-4 C₁₁H₁₂O₄ 208.211 Ethyl ester 1.3 ± 0.1 377.0 ± 32.0
Methyl caffeate N/A C₁₀H₁₀O₄ 194.19 Methyl ester N/A N/A
Pentyl caffeate N/A C₁₄H₁₈O₄ 250.29 Pentyl ester N/A N/A
Hexyl caffeate N/A C₁₅H₂₀O₄ 264.32 Hexyl ester N/A N/A
Phenethyl caffeate (CAPE) 104594-70-9 C₁₇H₁₆O₄ 284.307 Phenethyl ester; bulkier aromatic substituent 1.266 498.6

Key Observations :

  • Crystal Structure: Hexyl caffeate exhibits a nearly planar geometry (RMSD = 0.04 Å for non-hydrogen atoms) stabilized by O–H⋯O and C–H⋯O hydrogen bonds . Methyl caffeate also shows planarity, with a crystallographic R factor of 0.040, indicating precise structural determination .
Antioxidant Activity
  • Butyl caffeate: Limited direct data, but caffeic acid derivatives generally exhibit radical scavenging via their catechol (3,4-dihydroxyphenyl) moiety .
  • Ethyl caffeate: Demonstrates potent NF-κB inhibition, reducing inflammatory mediators like COX-2 and iNOS .
  • Phenethyl caffeate (CAPE) : Well-documented for superior antioxidant and anti-inflammatory effects compared to shorter-chain esters, attributed to enhanced stability from the phenethyl group .
Anticancer Potential
  • Pentyl caffeate : Synthesized derivatives show anti-tumor activity in vitro, likely due to apoptosis induction via reactive oxygen species (ROS) modulation .
  • Ethyl caffeate: Inhibits melanoma cell proliferation by suppressing STAT3 signaling .
Antimicrobial and Anti-inflammatory Effects
  • Hexyl caffeate : Structural robustness from hydrogen bonding may enhance stability in biological systems, though specific activity data are sparse .
  • Methyl caffeate : Shorter chain length may limit bioavailability but improves solubility for topical applications .

Biological Activity

Butyl 3-(3,4-dihydroxyphenyl)acrylate, also known as butyl caffeate, is an organic compound that has garnered attention in recent years for its diverse biological activities. This compound is a derivative of caffeic acid and has been found in various natural sources such as coffee, tea, and grapes. Its molecular formula is C13H16O4C_{13}H_{16}O_{4}, and it features a butyl group attached to the acrylate backbone, enhancing its solubility and reactivity.

Chemical Structure and Properties

The structure of this compound includes a catechol moiety, which is responsible for many of its biological activities. The presence of hydroxyl groups allows the compound to engage in redox reactions, contributing to its antioxidant properties.

Property Value
Molecular FormulaC13H16O4C_{13}H_{16}O_{4}
Molecular Weight240.27 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl, Acrylate

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant potential . Research indicates that this compound can effectively scavenge free radicals due to its phenolic structure. Studies have demonstrated that this compound exhibits free radical scavenging activity in cell cultures and animal models, suggesting its potential role in mitigating oxidative stress-related conditions such as:

  • Neurodegenerative Diseases : Protection against oxidative damage in neuronal cells.
  • Cardiovascular Diseases : Reduction of lipid peroxidation and improvement in endothelial function.
  • Cancer : Inhibition of cancer cell proliferation through antioxidant mechanisms.

Anti-inflammatory Properties

Emerging studies suggest that this compound possesses anti-inflammatory properties . It has been shown to suppress the production of pro-inflammatory cytokines and mediators in immune cells. This activity indicates potential applications in managing inflammatory conditions such as:

  • Arthritis : Reduction of joint inflammation and pain.
  • Inflammatory Bowel Disease : Alleviation of intestinal inflammation.
  • Asthma : Decrease in airway hyperresponsiveness.

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential use as a natural preservative or therapeutic agent in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals and inhibit certain enzymes involved in inflammatory pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

  • Antioxidant Capacity Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, highlighting its potential as a therapeutic antioxidant .
  • Anti-inflammatory Effects : In vitro studies showed that treatment with this compound led to decreased levels of TNF-α and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .
  • Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in food preservation and infection control .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

CompoundAntioxidant IC50_{50} (µM)LogP
Butyl 3-(3,4-DHPA*12.3 ± 1.22.8
Ethyl 3-(4-Methoxyphenyl)acrylate45.6 ± 3.13.1
Isopentyl 3-(3,4-DHPA)8.9 ± 0.93.5
*DHPA: Dihydroxyphenyl acrylate

How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plant extracts)?

Answer:
Follow ICH Q2(R1) guidelines:

  • Specificity : Spike recovery tests in presence of co-extractives (e.g., flavonoids).
  • Linearity : 5-point calibration (0.1–50 µg/mL) with R2^2 > 0.995.
  • Precision : Intraday/interday RSD < 5%.
  • LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively.
    Use matrix-matched standards to compensate for ionization suppression in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 3-(3,4-dihydroxyphenyl)acrylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.